LogP Comparison: Cyclopropyl Substitution Yields an Intermediate Lipophilicity Profile Distinct from Methyl and Phenyl Analogs
The predicted LogP of the target compound (free base) is estimated at approximately 1.7, based on fragment-additive calculations using the cyclopropyl contribution (π ≈ 0.7) added to the 3-(chloromethyl)pyrazole core (LogP ≈ 1.0). This value positions the compound 0.6 log units more lipophilic than the N1-methyl analog (LogP 1.07) and 1.0 log unit less lipophilic than the N1-phenyl analog (LogP 2.73), providing an intermediate LogP profile that aligns with CNS drug-like space (LogP 1–3) . The cyclopropyl analog's balanced LogP reduces the risk of poor aqueous solubility associated with the phenyl analog while avoiding the potentially excessive hydrophilicity of the methyl analog, a critical consideration for fragment-based screening libraries.
| Evidence Dimension | Predicted partition coefficient (LogP of free base) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 1.7 (fragment-additive: 3-(chloromethyl)pyrazole core + cyclopropyl contribution) |
| Comparator Or Baseline | 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl: LogP = 1.07 (Fluorochem data); 3-(Chloromethyl)-1-phenyl-1H-pyrazole: LogP = 2.73 (Fluorochem data) |
| Quantified Difference | ΔLogP = +0.6 vs. N1-methyl analog; ΔLogP = -1.0 vs. N1-phenyl analog |
| Conditions | Vendor-provided experimental/predicted LogP data; Fluorochem database |
Why This Matters
This intermediate LogP differentiates the compound in procurement decisions for CNS-targeted or fragment-based libraries where balanced lipophilicity is required.
